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Compound of Interest

Compound Name: Ethyl 5-nitro-nicotinate

Cat. No.: B074328 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ethyl 5-nitro-nicotinate is a versatile heterocyclic building block in organic

synthesis, particularly in the development of pharmaceutical agents and other biologically

active molecules. Its structure, featuring a pyridine ring substituted with a strong electron-

withdrawing nitro group and an ethyl ester, presents multiple reactive sites for chemical

modification. The nitro group at the 5-position significantly influences the electron density of the

pyridine ring, making it susceptible to certain nucleophilic attacks and, most prominently,

rendering the nitro group itself amenable to reduction. This document provides detailed

application notes and experimental protocols for the key reactions of Ethyl 5-nitro-nicotinate
with various nucleophiles, focusing on its reduction to form the corresponding amine and

subsequent derivatization, as well as nucleophilic aromatic substitution on related activated

systems.

Key Reaction Pathway: Reduction of the Nitro
Group
The most fundamental and widely utilized reaction of ethyl 5-nitro-nicotinate is the reduction

of the nitro group to form ethyl 5-amino-nicotinate. This transformation is a critical step in the

synthesis of a wide array of derivatives, as the resulting primary aromatic amine is a versatile

functional group for further chemical elaboration.
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General Reaction Scheme: The reduction converts the 5-nitro group into a 5-amino group,

yielding ethyl 5-amino-nicotinate.

Caption: General scheme for the reduction of ethyl 5-nitro-nicotinate.

Commonly employed methods for this reduction include catalytic hydrogenation or the use of

metals in acidic media. The choice of reducing agent can be critical to avoid the simultaneous

reduction of the ester functionality.

Experimental Protocols
Protocol 1: Reduction using Iron in Acidic Conditions This is a classic and cost-effective method

for nitro group reduction.

Setup: To a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer,

add ethyl 5-nitro-nicotinate (1.0 eq).

Solvent: Add a suitable solvent mixture, such as ethanol and water (e.g., 5:1 v/v).

Reagents: Add iron powder (e.g., 3-5 eq) and a catalytic amount of hydrochloric acid or

acetic acid.

Reaction: Heat the mixture to reflux (typically 70-80 °C) and stir vigorously. Monitor the

reaction progress using Thin Layer Chromatography (TLC). The reaction is typically

complete within 2-4 hours.

Work-up: After completion, cool the reaction mixture to room temperature and filter it through

a pad of celite to remove the iron salts.

Extraction: Concentrate the filtrate under reduced pressure. Neutralize the residue with a

saturated solution of sodium bicarbonate (NaHCO₃) and extract the product with an organic

solvent such as ethyl acetate or dichloromethane.

Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter,

and concentrate in vacuo. The crude product can be purified by column chromatography or

recrystallization to yield pure ethyl 5-amino-nicotinate.[1]
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Quantitative Data
Method Reagents Solvent

Temperat
ure (°C)

Time (h) Yield (%)
Referenc
e

Metal/Acid Fe / HCl
Ethanol/W

ater
Reflux 2-4

Moderate

to Good

(e.g., 23-

88%)

[1]

Catalytic

Hydrogena

tion

H₂, Pd/C
Ethanol or

Methanol

Room

Temp
3-6

High

(>90%)

General

Method

Metal Salt
SnCl₂·2H₂

O

Ethyl

Acetate
Reflux 2-5

Good to

High

General

Method

Note: Yields are highly dependent on the specific substrate and reaction scale.

Experimental Workflow Diagram
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1. Add Ethyl 5-nitro-nicotinate,
Fe powder, and EtOH/H2O to flask

2. Add catalytic HCl

3. Heat to reflux (70-80°C)
Monitor by TLC

4. Cool and filter through celite

5. Concentrate filtrate

6. Neutralize with NaHCO3
and extract with Ethyl Acetate

7. Dry, concentrate, and purify

Ethyl 5-amino-nicotinate

Click to download full resolution via product page

Caption: Workflow for the reduction of ethyl 5-nitro-nicotinate using Fe/HCl.
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Nucleophilic Aromatic Substitution (SNAr)
Reactions
While ethyl 5-nitro-nicotinate itself lacks a suitable leaving group for a direct SNAr reaction,

structurally similar compounds containing a leaving group (typically a halogen) at a position

activated by the nitro group (ortho or para, i.e., positions 2, 4, or 6) are excellent substrates for

this reaction.[2][3][4] For instance, 6-chloro-5-nitro-nicotinic esters readily react with various

nucleophiles.

The SNAr mechanism involves two steps:

Addition: The nucleophile attacks the electron-deficient aromatic ring at the carbon bearing

the leaving group, forming a resonance-stabilized anionic intermediate known as a

Meisenheimer complex.[2]

Elimination: The leaving group departs, restoring the aromaticity of the ring.

The presence of the electron-withdrawing nitro group is crucial as it stabilizes the negative

charge of the Meisenheimer complex through resonance, thereby facilitating the reaction.[4][5]

[6]

SNAr Mechanism Diagram

Ar-L [Meisenheimer Complex](Ar(Nu)L)-+ Nu- Ar-Nu- L-

Click to download full resolution via product page

Caption: The addition-elimination mechanism of SNAr.

Experimental Protocol: Reaction of Methyl 6-chloro-5-
nitro-nicotinate with a Phenol Nucleophile
This protocol describes the synthesis of a pyridyl-phenyl ether via an SNAr reaction.[1]
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Setup: In an oven-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve

methyl 6-chloro-5-nitro-nicotinate (1.0 eq) and the desired phenol or thiophenol nucleophile

(1.1 eq) in a dry aprotic solvent like DMF or DMSO.

Base: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or cesium

carbonate (Cs₂CO₃) (2.0 eq), to the mixture.

Reaction: Stir the reaction mixture at an elevated temperature (e.g., 80-120 °C). The reaction

time is typically short due to the high activation provided by the nitro group (often 15-30

minutes).[1] Monitor completion by TLC.

Work-up: After cooling, pour the reaction mixture into water and extract the product with an

organic solvent like ethyl acetate.

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and

concentrate. Purify the crude product by column chromatography on silica gel to obtain the

desired 6-substituted-5-nitro-nicotinate derivative.

Quantitative Data for SNAr Reactions
Nucleoph
ile

Leaving
Group

Base Solvent Temp (°C) Yield (%)
Referenc
e

Phenols Cl K₂CO₃ DMF 80 Good [1]

Thiophenol

s
Cl K₂CO₃ DMF 80 Good [1]

Amines F K₂CO₃ DMAC 120 High [7]

Alkoxides Cl NaOR ROH Reflux Good [8]

Reactions Involving Other Nucleophiles
Reaction with Alkoxides and Hydroxide (Ester Group
Reactivity)
The ethyl ester group of ethyl 5-nitro-nicotinate can react with strong nucleophiles like

alkoxides or hydroxide.
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Transesterification: Reaction with an alkoxide (e.g., sodium methoxide in methanol) can lead

to the exchange of the ester group.

Hydrolysis: Saponification using a base like sodium hydroxide (NaOH) in an aqueous or

alcoholic solution will hydrolyze the ester to the corresponding carboxylate salt. Subsequent

acidification yields 5-nitro-nicotinic acid.[1]

Protocol 3: Alkaline Hydrolysis of the Ester

Setup: Dissolve the ethyl 5-nitro-nicotinate derivative (1.0 eq) in a mixture of THF or

ethanol and water.

Reagent: Add an aqueous solution of a strong base, such as lithium hydroxide (LiOH) or

sodium hydroxide (NaOH) (1.5-2.0 eq).

Reaction: Stir the mixture at room temperature or with gentle heating until the starting

material is consumed (monitored by TLC).

Work-up: Remove the organic solvent under reduced pressure.

Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH ~5 by the

slow addition of an acid (e.g., 1 M HCl or NaHSO₄).

Isolation: The target nicotinic acid product often precipitates from the solution upon

acidification and can be collected by filtration.[1]

Applications in Drug Development
Derivatives synthesized from ethyl 5-nitro-nicotinate are of significant interest to the

pharmaceutical industry. The 5-amino-nicotinic acid scaffold, readily accessible via reduction, is

a key component in compounds designed as enzyme inhibitors.

Diabetes Treatment: 5-amino-nicotinic acid derivatives have been synthesized and evaluated

for their inhibitory potential against α-amylase and α-glucosidase, enzymes relevant to the

management of type 2 diabetes.[1][9]

Antibacterial Agents: The nitroaromatic moiety is a well-known pharmacophore in various

antibacterial drugs.[10][11]
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Anticancer Agents: Nitro-containing compounds have also been explored for their use in

anticancer therapies.[10][12]

Signaling Pathway Logic
The therapeutic effect of the derived enzyme inhibitors can be visualized as a simple inhibitory

pathway.

Carbohydrate
Metabolism

α-amylase / α-glucosidase

 Catalyzes 

Glucose Absorption

 Leads to 

5-Amino-nicotinic
Acid Derivative

(Inhibitor)
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Click to download full resolution via product page

Caption: Inhibition of carbohydrate metabolism enzymes by derived compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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